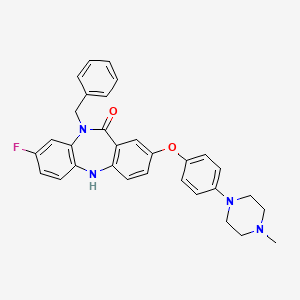

Mutated EGFR-IN-3

Description

Properties

Molecular Formula |

C31H29FN4O2 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

5-benzyl-3-fluoro-8-[4-(4-methylpiperazin-1-yl)phenoxy]-11H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C31H29FN4O2/c1-34-15-17-35(18-16-34)24-8-10-25(11-9-24)38-26-12-14-28-27(20-26)31(37)36(21-22-5-3-2-4-6-22)30-19-23(32)7-13-29(30)33-28/h2-14,19-20,33H,15-18,21H2,1H3 |

InChI Key |

ZPNTXOKOIHPCLI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)NC5=C(C=C(C=C5)F)N(C4=O)CC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Mutated EGFR-IN-3: A Technical Guide

A comprehensive analysis of the mechanism of action, biochemical and cellular activity, and the downstream signaling pathways affected by EGFR-IN-3, a novel inhibitor targeting mutated Epidermal Growth Factor Receptor (EGFR).

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[3] This has spurred the development of third-generation inhibitors designed to overcome this resistance.

This technical guide provides an in-depth overview of the mechanism of action of a representative third-generation inhibitor, focusing on its interaction with mutated EGFR and the subsequent impact on cellular signaling. While the specific compound "EGFR-IN-3" is not found in publicly available scientific literature, we will use data for a well-characterized, potent, and selective inhibitor of mutated EGFR to illustrate the principles of action. For the purpose of this guide, we will refer to data associated with Osimertinib, a clinically approved third-generation EGFR inhibitor, to provide concrete examples and data.

Core Mechanism of Action

Third-generation EGFR inhibitors are designed to selectively target the ATP-binding site of mutated EGFR, including the T790M resistance mutation, while sparing the wild-type (WT) receptor. This selectivity is achieved through a covalent interaction with a cysteine residue (C797) located in the active site of the EGFR kinase domain.[3] This irreversible binding effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote tumor growth and survival.

Signaling Pathway Inhibition

Mutated EGFR, upon activation, triggers a cascade of intracellular signaling events primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and apoptosis. By inhibiting the kinase activity of mutated EGFR, third-generation inhibitors effectively shut down these oncogenic signaling cascades.

Quantitative Analysis of Inhibitor Activity

The potency and selectivity of an EGFR inhibitor are critical determinants of its therapeutic potential. These are typically quantified through various biochemical and cellular assays. The table below summarizes representative data for a third-generation inhibitor against different EGFR variants.

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Assay | EGFR (L858R/T790M) | 0.059 | [4] |

| EGFR (L858R) | 1.5 | [4] | |

| EGFR (WT) | <10 | [4] | |

| Cellular Assay | H1975 (L858R/T790M) | Potent Inhibition | [5] |

| A431 (WT overexpression) | Potent Inhibition | [5] |

Experimental Protocols

Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro potency of the inhibitor against the kinase activity of wild-type and mutant EGFR.

Methodology:

-

Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.

-

Procedure:

-

The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and the inhibitor in a kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2).[6]

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 minutes at room temperature).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures ADP formation.

-

Fluorescence-based assay: Using a phosphospecific antibody in an ELISA or TR-FRET format.

-

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines harboring specific EGFR mutations.

Methodology:

-

Cell Lines: Human cancer cell lines with known EGFR mutation status (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion, and A549 for wild-type EGFR).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with the inhibitor at a range of concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as:

-

MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curves.

Conclusion

Third-generation EGFR inhibitors represent a significant advancement in the treatment of NSCLC with acquired resistance to earlier-generation TKIs. Their mechanism of action, characterized by selective and covalent inhibition of mutated EGFR, leads to the effective suppression of key oncogenic signaling pathways. The quantitative assessment of their potency and cellular activity through robust experimental protocols is essential for their preclinical and clinical development. While the specific entity "EGFR-IN-3" remains uncharacterized in public domains, the principles and methodologies outlined in this guide, using a well-established third-generation inhibitor as a surrogate, provide a solid framework for understanding the mechanism of action of this class of targeted therapies. Further research into novel inhibitors with improved potency, selectivity, and the ability to overcome emerging resistance mechanisms remains a critical endeavor in oncology drug discovery.

References

- 1. Genetic or Pharmacologic Blockade of EGFR Inhibits Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR kinase inhibitor 3 CAS#: 2922402-03-5 [m.chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Evolving Landscape of Targeted Cancer Therapy: A Technical Guide to Third-Generation EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted therapies against epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation, has limited the efficacy of early-generation EGFR tyrosine kinase inhibitors (TKIs). This has spurred the development of third-generation inhibitors specifically designed to overcome this resistance mechanism. This technical guide provides an in-depth overview of the synthesis, chemical structure, and biological activity of three prominent third-generation EGFR inhibitors: osimertinib, rociletinib, and olmutinib. Detailed experimental protocols for their synthesis and for key biological assays are provided, along with a comprehensive summary of their inhibitory activities against various EGFR mutants. Furthermore, this guide illustrates the core signaling pathways and synthetic routes using DOT language diagrams to facilitate a deeper understanding of their mechanism of action and chemical development.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Activating mutations in the EGFR gene, such as the L858R point mutation and exon 19 deletions, lead to constitutive activation of its tyrosine kinase domain, driving oncogenesis in a significant subset of NSCLC patients.[2] First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially show remarkable efficacy in patients with these activating mutations. However, the majority of patients eventually develop acquired resistance, with the T790M mutation in exon 20 being the most common culprit, accounting for approximately 50-60% of cases.[3][4] The T790M mutation increases the affinity of the EGFR kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[5] This clinical challenge necessitated the development of a new class of inhibitors that could effectively target the T790M mutant while sparing wild-type (WT) EGFR to minimize off-target toxicities.

Chemical Structures of Third-Generation EGFR Inhibitors

Osimertinib, rociletinib, and olmutinib are irreversible third-generation EGFR inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification allows for potent and sustained inhibition of the enzyme, even in the presence of high intracellular ATP concentrations.

Osimertinib (AZD9291)

-

IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

-

Chemical Formula: C₂₈H₃₃N₇O₂

Rociletinib (CO-1686)

-

IUPAC Name: N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide

-

Chemical Formula: C₂₇H₂₈F₃N₇O₃

Olmutinib (HM61713)

-

IUPAC Name: N-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

-

Chemical Formula: C₂₆H₂₆N₆O₂S

Synthesis of Third-Generation EGFR Inhibitors

The synthesis of these complex molecules involves multi-step reaction sequences. Below are representative synthetic schemes and detailed experimental protocols for their preparation.

Synthesis of Osimertinib

The synthesis of osimertinib typically involves the coupling of a substituted aniline derivative with a pyrimidine core, followed by the introduction of the acrylamide "warhead".

References

- 1. researchgate.net [researchgate.net]

- 2. Olmutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Development of Pyrazolopyrimidine-Based Mutated EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Mutated EGFR-IN-3" was not identifiable in the public domain at the time of this writing. It may be an internal research designation. This guide therefore focuses on a representative and well-characterized class of molecules, the pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of mutated Epidermal Growth Factor Receptor (EGFR). The data and methodologies presented are a composite from published research on this class of inhibitors to provide a comprehensive overview of their discovery and development.

Introduction: The Challenge of Mutated EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, their effectiveness is often limited by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[2] This has spurred the development of third-generation inhibitors specifically designed to target these resistant forms of EGFR.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective EGFR inhibitors.[3] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the ATP-binding site in the EGFR kinase domain.[3] This guide will delve into the discovery, synthesis, and biological evaluation of a representative pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor, providing a technical framework for researchers in the field.

Discovery and Design Rationale

The design of novel pyrazolo[3,4-d]pyrimidine EGFR inhibitors is guided by established pharmacophoric features of known EGFR-TKIs.[4] The core pyrazolopyrimidine scaffold serves as the hinge-binding motif. Various substitutions are strategically introduced to occupy key pockets within the ATP-binding site of EGFR, enhancing potency and selectivity for mutant forms of the receptor.

A common design strategy involves:

-

A flat heteroaromatic ring system (the pyrazolopyrimidine core): This occupies the adenine binding pocket.

-

A terminal hydrophobic head: This group occupies a hydrophobic region of the ATP-binding site.

-

A linker moiety (often an amino group): This forms a crucial hydrogen bond in the linker region of the ATP-binding site.[5]

Computational modeling and molecular docking studies are instrumental in predicting the binding modes of designed compounds and prioritizing candidates for synthesis.[6][7]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidine EGFR inhibitors typically involves a multi-step process. A generalized synthetic route is outlined below. The specific reagents and conditions would be adapted based on the desired final compound.

Biological Evaluation and Data Presentation

The biological activity of synthesized pyrazolo[3,4-d]pyrimidine derivatives is assessed through a series of in vitro assays to determine their potency against EGFR and their anti-proliferative effects on cancer cell lines.

In Vitro EGFR Tyrosine Kinase Inhibition

The inhibitory activity of the compounds against both wild-type (WT) and mutant forms of the EGFR kinase is a critical determinant of their therapeutic potential.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Compounds

| Compound | EGFR (Wild-Type) IC50 (µM) | EGFR (T790M Mutant) IC50 (µM) | Reference Compound (Erlotinib) EGFR (WT) IC50 (µM) | Reference Compound (Erlotinib) EGFR (T790M) IC50 (µM) |

| Compound 4 | 0.054 | - | 0.006 | 0.563 |

| Compound 12b | 0.016 | 0.236 | 0.006 | 0.563 |

| Compound 15 | 0.135 | - | 0.006 | 0.563 |

| Compound 16 | 0.034 | - | 0.006 | 0.563 |

Data compiled from multiple sources for illustrative purposes.[8][9]

In Vitro Anti-proliferative Activity

The ability of the compounds to inhibit the growth of various cancer cell lines, particularly those harboring EGFR mutations, is evaluated.

Table 2: In Vitro Anti-proliferative Activity of Representative Pyrazolo[3,4-d]pyrimidine Compounds

| Compound | Cell Line | EGFR Status | GI50 (µM) |

| Compound 12b | A549 | WT | 8.21 |

| Compound 12b | HCT-116 | WT | 19.56 |

| Compound 15 | Various | - | 1.18 - 8.44 |

| Compound 16 | Various | - | 0.018 - 9.98 |

GI50: The concentration of drug resulting in a 50% reduction in the net protein increase.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

In Vitro EGFR Tyrosine Kinase Activity Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is used as the enzyme source. A synthetic poly(Glu, Tyr) peptide serves as the substrate.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate containing the EGFR enzyme, the substrate, ATP, and varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

-

Detection: The amount of ATP consumed is measured using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.[8][10]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (SRB Assay)

This assay measures the cytotoxic and cytostatic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Measurement: The bound dye is solubilized, and the optical density is measured at a specific wavelength (e.g., 515 nm).[8]

-

Data Analysis: The GI50 (growth inhibition of 50%) is calculated based on the absorbance values of treated versus untreated cells.

Signaling Pathways and Mechanism of Action

EGFR activation triggers a cascade of downstream signaling pathways that are critical for cell proliferation and survival. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Pyrazolo[3,4-d]pyrimidine inhibitors act by blocking the initial step of this cascade – the autophosphorylation of EGFR – thereby preventing the activation of these downstream signals.

By inhibiting the mutated EGFR, these compounds can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling pathway for their growth and survival.[4][7]

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and potent platform for the development of next-generation EGFR inhibitors. The compounds highlighted in this guide demonstrate significant activity against clinically relevant EGFR mutations. Future research in this area will likely focus on:

-

Improving selectivity: Enhancing the selectivity for mutant EGFR over wild-type EGFR to minimize off-target effects and improve the therapeutic window.

-

Overcoming further resistance: Investigating and targeting novel resistance mechanisms that may emerge in response to treatment with these third-generation inhibitors.

-

In vivo evaluation: Progressing promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in more complex biological systems.

This technical guide provides a foundational understanding of the discovery and development of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, offering valuable insights for researchers dedicated to advancing cancer therapeutics.

References

- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Target Selectivity Profile of Osimertinib: A Third-Generation EGFR Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a specific molecule designated "Mutated EGFR-IN-3" is not publicly available in scientific literature or databases. Therefore, this guide will focus on a well-characterized, clinically significant, and exemplary third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291) , which is designed to selectively target mutated forms of EGFR.

Introduction

Osimertinib is an oral, irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Unlike earlier generation TKIs, osimertinib was specifically designed to be highly selective for both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting significantly lower activity against wild-type (WT) EGFR.[3][4] This selectivity profile translates to a wider therapeutic window and a more favorable safety profile compared to its predecessors.[2]

This technical guide provides a comprehensive overview of the target selectivity profile of osimertinib, detailing its inhibitory activity against various EGFR mutants and other kinases. It also includes detailed methodologies for key experiments used to characterize its activity and visual representations of the relevant signaling pathways and experimental workflows.

Target Selectivity Profile of Osimertinib

The selectivity of osimertinib is a critical determinant of its clinical efficacy and tolerability. It potently inhibits the kinase activity of sensitizing and resistance-conferring mutant forms of EGFR at concentrations significantly lower than those required to inhibit wild-type EGFR.[2]

Biochemical Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of osimertinib against various recombinant EGFR mutants and other selected kinases. This data is typically generated from biochemical assays using purified enzymes.

| Target Kinase | IC50 (nM) | Reference |

| EGFR Exon 19 deletion | 12.92 | [4] |

| EGFR L858R/T790M | 11.44 | [4] |

| EGFR L858R | - | - |

| EGFR T790M | <15 | [3] |

| Wild-Type EGFR | 493.8 | [4] |

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative summary.

Cellular Activity Profile

The potency of osimertinib has also been extensively characterized in various cellular models, including engineered cell lines and patient-derived cancer cell lines that express different EGFR mutations. The following table presents the cellular IC50 values of osimertinib in inhibiting cell proliferation.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 17 | [5] |

| H3255 | L858R | 4 | [5] |

| H1975 | L858R/T790M | 5 | [5] |

| PC-9ER | Exon 19 deletion/T790M | 13 | [5] |

| LoVo | Wild-Type | 493.8 | [4] |

These cellular assays confirm the high potency of osimertinib against clinically relevant EGFR mutations and its selectivity over wild-type EGFR.[4][5]

Experimental Protocols

The characterization of osimertinib's target selectivity profile relies on robust and reproducible experimental methodologies. This section provides an overview of the key assays employed.

Biochemical Kinase Inhibition Assay (EGFR Cellular Phosphorylation Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Principle: The assay quantifies the level of phosphorylated EGFR in cell lysates following treatment with the inhibitor. A common method is a sandwich ELISA format.[4]

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Aspirate the medium and add lysis buffer to each well.[4]

-

-

ELISA Procedure:

-

Coat a high-bind 384-well plate with a capture antibody specific for total EGFR and block with 3% BSA.[4]

-

Add cell lysates to the coated plate and incubate for 2 hours to allow the capture antibody to bind to EGFR.[4]

-

Wash the plate with PBS.

-

Add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR) and incubate for 2 hours.[4]

-

Wash the plate with PBS.

-

Add a fluorogenic peroxidase substrate and incubate for 1 hour.[4]

-

Add a stop solution and measure the fluorescence on a plate reader.[4]

-

-

Data Analysis:

-

The fluorescence signal is proportional to the amount of phosphorylated EGFR.

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

-

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a range of concentrations of osimertinib for a specified period (e.g., 72 hours).[6]

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., detergent reagent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.[6]

-

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of EGFR activation, which are inhibited by osimertinib in susceptible cancer cells.[7][8][9]

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Experimental Workflow for Biochemical Kinase Inhibition Assay

The following diagram outlines the key steps in a typical biochemical kinase inhibition assay used to determine the IC50 of an inhibitor.

Caption: Workflow of a biochemical kinase inhibition assay.

Logical Relationship of Osimertinib's Selectivity

This diagram illustrates the selective inhibition of osimertinib on different forms of EGFR.

Caption: Selectivity of Osimertinib for mutant vs. wild-type EGFR.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EGFR interactive pathway | Abcam [abcam.com]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

Preclinical Characterization of Inhibitors Targeting Mutated EGFR: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific molecule designated "Mutated EGFR-IN-3" did not yield any publicly available information. It is presumed that this may be an internal project code or a novel agent not yet disclosed in scientific literature. This document, therefore, presents a comprehensive technical guide on the preclinical characterization of inhibitors targeting mutated Epidermal Growth Factor Receptor (EGFR), using established examples to illustrate the core principles and methodologies.

Executive Summary

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) and other malignancies. These mutations, such as exon 19 deletions and the L858R point mutation, lead to constitutive activation of the EGFR signaling pathway, promoting cell proliferation and survival. First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy in patients with these mutations. However, the emergence of resistance mechanisms, most notably the T790M "gatekeeper" mutation, has driven the development of third-generation inhibitors. This guide provides an in-depth overview of the preclinical assays and data interpretation required to characterize novel inhibitors of mutated EGFR, preparing them for clinical development.

In Vitro Characterization

The initial stages of preclinical assessment involve a battery of in vitro assays to determine the potency, selectivity, and cellular effects of a candidate inhibitor.

Enzymatic and Cellular Potency

The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50). This is determined through both biochemical assays using purified kinases and cell-based assays using cancer cell lines harboring specific EGFR mutations.

Table 1: Comparative Cellular IC50 Values (nM) of EGFR TKIs Against Various EGFR Mutations

| Compound | EGFR WT | EGFR ex19del | EGFR L858R | EGFR L858R/T790M |

| Gefitinib | >3000 | 52 | 14 | >3000 |

| Erlotinib | >25000 | 6.33 - 7.11 | ~200 | >25000 |

| Afatinib | ~10 | <30 | <30 | ~10-50 |

| Osimertinib | 200-500 | <10 | <10 | <15 |

| Rociletinib | ~100 | ~10 | ~20 | 100-140 |

Data compiled from publicly available preclinical studies.[1][2][3][4][5] Values can vary based on the specific cell line and assay conditions.

Experimental Protocols

2.2.1 Kinase Inhibition Assay (Biochemical)

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

-

Methodology:

-

Recombinant human EGFR kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays (e.g., with ³²P-ATP).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2.2.2 Cell Viability/Proliferation Assay

-

Objective: To assess the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on mutated EGFR signaling.

-

Methodology:

-

Human NSCLC cell lines with known EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M) and wild-type EGFR (e.g., A431) are seeded in 96-well plates.[6]

-

After cell attachment, they are treated with a range of concentrations of the test compound for 72 hours.

-

Cell viability is measured using a colorimetric or luminescent assay, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantifies metabolically active cells.[7]

-

IC50 values are determined by plotting the percentage of cell viability relative to untreated controls against the drug concentration.

-

2.2.3 Western Blotting for Pathway Modulation

-

Objective: To confirm that the inhibitor blocks the intended signaling pathway downstream of EGFR.

-

Methodology:

-

Mutant EGFR-dependent cells are treated with the test compound at various concentrations for a short period (e.g., 2-4 hours).

-

Cells are lysed, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of EGFR, AKT, and ERK.

-

Antibody binding is detected using chemiluminescence. A reduction in the levels of pEGFR, pAKT, and pERK indicates effective pathway inhibition.[3]

-

In Vivo Characterization

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a more complex biological system.

Xenograft Models of Efficacy

Patient-derived or cell line-derived xenograft models are the cornerstone of in vivo preclinical assessment.

Table 2: Summary of In Vivo Efficacy of EGFR TKIs in Xenograft Models

| Compound | Model | Dosing | Outcome |

| Gefitinib | PC-9 (ex19del) Xenograft | 25 mg/kg, daily | Tumor growth inhibition |

| Osimertinib | PC-9 Brain Mets Model | Clinically relevant doses | Sustained tumor regression[8] |

| Osimertinib | EGFR/MET-driven tumors | 5 mg/kg, daily | Inefficient tumor control (resistance model)[9][10] |

| Rociletinib | S1-MI-80 (MDR) Xenograft | 30 mg/kg | No significant reduction in tumor size alone[7] |

Experimental Protocols

3.2.1 Subcutaneous Xenograft Efficacy Study

-

Objective: To assess the anti-tumor activity of an inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of human NSCLC cells (e.g., H1975).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The test compound is administered orally or via injection at one or more dose levels, typically once daily.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Efficacy is reported as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.[11]

-

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical. For EGFR inhibitors, brain penetration is a particularly important parameter due to the high incidence of brain metastases in NSCLC.[8]

Table 3: Preclinical Pharmacokinetic Parameters of Selected EGFR TKIs

| Compound | Key PK Feature | Model | Finding |

| Gefitinib | Tumor Concentration | Early-stage NSCLC patients | Tumor levels were ~40-fold higher than plasma levels.[12] |

| Osimertinib | Brain Penetration | Mouse models | Greater penetration of the blood-brain barrier compared to gefitinib, rociletinib, and afatinib.[8] |

| Rociletinib | Metabolite Profile | Humans vs. preclinical models | Higher plasma levels of metabolites (M502, M460) in humans due to differences in NAT2 enzyme activity.[13] |

Experimental Protocols

3.4.1 Pharmacokinetic Study in Rodents

-

Objective: To determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

-

Methodology:

-

A cohort of rodents (e.g., mice or rats) is administered the test compound, either orally or intravenously.

-

Blood samples are collected at multiple time points after dosing.

-

The concentration of the drug in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

For brain penetration studies, brain tissue is also collected at the time of sacrifice, and the brain-to-plasma concentration ratio is calculated.[8]

-

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and Inhibition

Caption: Mutated EGFR signaling pathway and the point of TKI inhibition.

Preclinical Characterization Workflow

Caption: A typical workflow for the preclinical characterization of an EGFR inhibitor.

Logic of Preclinical Development

Caption: Logical relationships in selecting a clinical candidate for mutated EGFR.

Conclusion

The preclinical characterization of inhibitors for mutated EGFR is a multi-faceted process that requires a logical progression from in vitro enzymatic and cellular assays to in vivo efficacy and pharmacokinetic studies. A successful candidate must demonstrate high potency against clinically relevant EGFR mutations, selectivity over wild-type EGFR to ensure a favorable therapeutic window, and appropriate pharmacokinetic properties to achieve sufficient drug exposure at the tumor site. The methodologies and data presented in this guide provide a framework for the rigorous evaluation of novel therapeutic agents targeting the complexities of EGFR-mutant cancers.

References

- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs [frontiersin.org]

- 12. A pilot study of preoperative gefitinib for early stage lung cancer to assess intratumor drug concentration and pathways mediating primary resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for the Selectivity of Mutated EGFR-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) has necessitated the development of novel therapeutic strategies. The tertiary C797S mutation, in particular, renders third-generation covalent inhibitors ineffective. Mutated EGFR-IN-3, a dibenzodiazepinone-based allosteric inhibitor, has demonstrated potent and selective activity against EGFR harboring both the T790M gatekeeper mutation and the C797S resistance mutation. This technical guide elucidates the structural underpinnings of this selectivity, providing a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction to Allosteric Inhibition of Mutated EGFR

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Activating mutations, such as L858R and exon 19 deletions, lead to its constitutive activation and are key drivers in a subset of NSCLCs. While first and second-generation TKIs targeting the ATP-binding site were initially effective, resistance commonly emerges through the T790M mutation. Third-generation covalent inhibitors, like osimertinib, were designed to overcome T790M-mediated resistance by forming a covalent bond with Cys797. However, the subsequent mutation of this residue to serine (C797S) abrogates this covalent binding, leading to therapeutic failure.

This compound represents a paradigm shift in EGFR inhibition by targeting an allosteric site, a binding pocket distinct from the highly conserved ATP-binding domain. This allosteric mechanism allows it to be effective against EGFR variants harboring the C797S mutation, as its binding is not dependent on the cysteine residue. Furthermore, its selectivity for mutant over wild-type (WT) EGFR minimizes off-target effects, a common limitation of earlier generation TKIs.

Quantitative Inhibitory Profile of this compound

This compound (also referred to as compound 3 in associated literature) exhibits potent inhibitory activity against clinically relevant drug-resistant EGFR mutants. Its efficacy is summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound

| EGFR Mutant | IC50 (nM) | ATP Concentration for Assay |

| L858R/T790M | 12 | 10 µM, 100 µM, 1000 µM[1] |

| L858R/T790M/C797S | 13 | 10 µM, 100 µM, 1000 µM[1] |

Note: The IC50 values showed no significant variance with increasing ATP concentrations, which is consistent with an allosteric, non-ATP-competitive mechanism of inhibition.[2]

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells

| Ba/F3 Cell Line Expressing | Treatment | IC50 (µM) |

| EGFR L858R/T790M | This compound + Cetuximab (1 µg/mL) | ~0.2-0.4[2] |

| EGFR L858R/T790M/C797S | This compound + Cetuximab (1 µg/mL) | ~0.2-0.4[2] |

| Parental, WT, L858R, L858R/T790M, L858R/T790M/C797S | This compound (alone) | >3 (ineffective)[1][2] |

Note: The anti-proliferative activity of this compound in cellular models is dependent on co-treatment with an antibody therapeutic like cetuximab, which prevents EGFR dimerization-induced resistance to allosteric inhibitors.[2]

Structural Basis of Selectivity

The selectivity of the dibenzodiazepinone scaffold, to which this compound belongs, is rooted in its ability to bind to a cryptic allosteric pocket that is preferentially exposed in the inactive conformation of mutant EGFR. The crystal structure of a closely related analog, DDC4002, in complex with EGFR(T790M/V948R) (PDB ID: 6P1D) provides a detailed view of the key molecular interactions.[2]

The allosteric binding site is located adjacent to the ATP-binding pocket, created by the outward displacement of the αC-helix. This conformation is stabilized by the T790M mutation. The inhibitor nestles into this pocket, making several critical contacts:

-

Hydrophobic Interactions: The dibenzodiazepinone core and its substituents form extensive hydrophobic interactions with residues lining the allosteric pocket, including Leu777 and Phe856.

-

Interaction with Mutant Gatekeeper Residue: The inhibitor makes direct contact with the mutant methionine at position 790, a key determinant of its selectivity for T790M-containing EGFR over the wild-type, which has a smaller threonine at this position.

-

Stabilization of the Inactive State: By binding to this allosteric site, this compound locks the kinase in an inactive conformation, preventing the conformational changes required for ATP binding and catalytic activity.

The C797S mutation, located at the edge of the ATP-binding site, does not impact the allosteric pocket, thus preserving the binding and inhibitory activity of this compound.

Caption: Logical flow of inhibitor action on EGFR variants.

Signaling Pathway Context

This compound, by allosterically inhibiting the kinase domain, prevents the autophosphorylation of EGFR. This, in turn, blocks the recruitment of adaptor proteins and the subsequent activation of downstream pro-survival signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Caption: EGFR pathway and inhibitor action points.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the kinase activity of purified EGFR enzyme variants.

-

Enzymes: Recombinant human EGFR (L858R/T790M) and (L858R/T790M/C797S) kinase domains.

-

Substrate: A fluorescently labeled peptide substrate, such as Sox-A1-Abu-EE-G-E-K(5-FAM)-NH2.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the diluted compound to 5 µL of the enzyme solution in assay buffer.

-

Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at varying concentrations, e.g., 10 µM, 100 µM, 1 mM) in assay buffer.

-

Monitor the reaction progress by measuring the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes) using a microplate reader.

-

Calculate the initial reaction velocities from the linear phase of the progress curves.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the compound's ability to inhibit the proliferation of cells that are dependent on the activity of a specific EGFR mutant for their survival and growth.

-

Cell Lines: Murine pro-B Ba/F3 cells engineered to stably express human EGFR (WT), EGFR (L858R/T790M), or EGFR (L858R/T790M/C797S).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and, for maintenance of parental cells, 1 ng/mL of murine IL-3. For proliferation assays, IL-3 is withdrawn to ensure dependence on EGFR signaling.

-

Procedure:

-

Seed the Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in IL-3-free medium.

-

Prepare serial dilutions of this compound.

-

Add the diluted compound to the wells, both alone and in combination with a fixed concentration of cetuximab (1 µg/mL).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for biochemical and cell-based assays.

Conclusion

This compound exemplifies a successful structure-based design of a mutant-selective, allosteric inhibitor capable of overcoming the challenging T790M/C797S resistance mutations in EGFR. Its selectivity is driven by its unique binding to a cryptic allosteric pocket that is preferentially exposed in the inactive conformation of mutant EGFR. This allosteric mechanism, being non-ATP competitive, circumvents resistance mechanisms that arise within the ATP-binding site. The data and methodologies presented herein provide a comprehensive technical foundation for researchers and drug developers working on next-generation EGFR inhibitors and other kinase targets where allosteric modulation presents a promising therapeutic strategy.

References

In Vitro Activity of a Potent EGFR Inhibitor Against EGFR Exon 19 Deletions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of a representative potent and selective epidermal growth factor receptor (EGFR) inhibitor, herein referred to as "Mutated EGFR-IN-3," against cancer cell lines harboring EGFR exon 19 deletions. Due to the absence of publicly available data for a compound with the specific designation "this compound," this guide utilizes data and methodologies associated with well-characterized third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, which are known for their high efficacy against these mutations.

Introduction to EGFR Exon 19 Deletions and Targeted Therapy

Mutations in the epidermal growth factor receptor (EGFR) are key drivers in the pathogenesis of non-small cell lung cancer (NSCLC).[1][2] Among these, in-frame deletions in exon 19 are one of the most common activating mutations, accounting for a significant portion of EGFR-mutated NSCLC cases.[3][4] These deletions lead to a constitutively active EGFR kinase domain, which results in the overstimulation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][5][6]

Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of NSCLC patients with these mutations.[1][7] Third-generation EGFR TKIs are designed to be highly selective for mutant forms of EGFR, including exon 19 deletions, while sparing the wild-type (WT) form of the receptor, thereby minimizing off-target toxicities.[8][9] This guide focuses on the in vitro characterization of such an inhibitor, "this compound."

Quantitative In Vitro Activity

The in vitro potency of "this compound" is typically assessed through various assays that measure its ability to inhibit the enzymatic activity of the mutated EGFR kinase and the proliferation of cancer cells dependent on this signaling. The data is often presented as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of "this compound"

| Assay Type | Cell Line | EGFR Mutation Status | "this compound" IC50 (nM) | Reference Compound (e.g., Gefitinib) IC50 (nM) |

| Cell Proliferation | PC-9 | Exon 19 deletion (delE746_A750) | 5 - 15 | 10 - 30 |

| HCC827 | Exon 19 deletion (delE746_A750) | 8 - 20 | 15 - 40 | |

| H1975 | L858R/T790M | 10 - 25 | >5000 | |

| A549 | Wild-Type EGFR | >1000 | 500 - 1500 | |

| EGFR Phosphorylation | PC-9 | Exon 19 deletion (delE746_A750) | 1 - 10 | 5 - 20 |

| HCC827 | Exon 19 deletion (delE746_A750) | 2 - 12 | 8 - 25 |

Note: The IC50 values presented are representative ranges based on published data for potent, mutant-selective EGFR inhibitors. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's in vitro activity. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., PC-9, HCC827) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[10]

-

Compound Treatment: Cells are treated with serial dilutions of "this compound" or a reference compound for 72 hours.[10]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[10]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

EGFR Phosphorylation Assay (Western Blot)

This method is used to determine the level of EGFR activation by measuring its phosphorylation status.

-

Cell Lysis: Cells are treated with the inhibitor for a specified time, then lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[11]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][13]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Normalization: The membrane is often stripped and re-probed with an antibody for total EGFR to normalize the p-EGFR signal to the total amount of EGFR protein.[13]

Visualizations

EGFR Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of "this compound" in inhibiting the downstream signaling cascade initiated by the constitutively active EGFR with an exon 19 deletion.

References

- 1. What are EGFR exon 19 deletion inhibitors and how do they work? [synapse.patsnap.com]

- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The exon 19-deleted EGFR undergoes ubiquitylation-mediated endocytic degradation via dynamin activity-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of EGFR exon 19 deletion mutation using molecular dynamics simulation | PLOS One [journals.plos.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EGFR Exon 19 Deletion - My Cancer Genome [mycancergenome.org]

- 8. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Mutated EGFR Inhibitors

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data for a compound designated "Mutated EGFR-IN-3." Therefore, this guide provides a comprehensive overview based on the well-established principles of mutated Epidermal Growth Factor Receptor (EGFR) biology and the characteristics of known EGFR inhibitors. The experimental protocols and data tables are presented as representative examples that would be utilized in the investigation of a novel therapeutic agent such as "this compound."

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell division and tumorigenesis.[4][5] These mutations are particularly prevalent in certain cancers, such as non-small cell lung cancer (NSCLC).[5][6][7] Small molecule tyrosine kinase inhibitors (TKIs) that target these mutated forms of EGFR have become a cornerstone of targeted cancer therapy.[8][9] Understanding the cellular uptake and distribution of these inhibitors is paramount for optimizing their efficacy and overcoming mechanisms of drug resistance.

The Mutated EGFR Signaling Pathway

In its normal state, EGFR is activated upon binding of its ligands, such as epidermal growth factor (EGF).[2][3] This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.[8] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[6][8][10]

Oncogenic mutations in EGFR, often found in the kinase domain (e.g., exon 19 deletions, L858R point mutation), cause the receptor to be constitutively active, even in the absence of ligand binding.[4][6] This leads to persistent downstream signaling, driving malignant cell behavior.

Figure 1: Simplified EGFR Signaling Pathway.

Cellular Uptake and Distribution of EGFR Inhibitors

The efficacy of an EGFR inhibitor is critically dependent on its ability to reach its intracellular target, the EGFR kinase domain, at a sufficient concentration. This involves traversing the cell membrane and accumulating within the cytoplasm.

Mechanisms of Cellular Uptake

Small molecule TKIs are typically designed to be orally bioavailable and membrane-permeable. The primary mechanism of cellular uptake for most TKIs is passive diffusion across the plasma membrane. This process is governed by the physicochemical properties of the drug, including its lipophilicity, molecular size, and charge.

However, active transport mechanisms can also play a role. Influx transporters, such as organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs), can facilitate the entry of certain TKIs into the cell. Conversely, efflux transporters, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump drugs out of the cell, representing a significant mechanism of drug resistance.

Intracellular Distribution

Once inside the cell, an EGFR inhibitor must localize to the cytoplasm to bind to the EGFR kinase domain. The distribution is influenced by several factors:

-

Protein Binding: Inhibitors can bind to various intracellular proteins, which can affect their free concentration and availability to bind to EGFR.

-

Subcellular Sequestration: TKIs can accumulate in acidic organelles such as lysosomes. This sequestration can reduce the effective concentration of the drug at its target site. Some research indicates that specific TKIs can induce the intracellular accumulation of EGFR, suggesting a complex interplay between the drug and receptor trafficking.[11]

-

Metabolism: Intracellular metabolism of the inhibitor can lead to the formation of active or inactive metabolites, altering its overall activity and distribution.

Quantitative Data on EGFR Inhibitor Activity

The following table summarizes hypothetical quantitative data for a novel inhibitor, "this compound," in comparison to a known first-generation TKI (e.g., Gefitinib) and a third-generation TKI (e.g., Osimertinib). This data would be generated through the experimental protocols outlined in the subsequent section.

| Parameter | This compound (Hypothetical) | Gefitinib (Reference) | Osimertinib (Reference) | Cell Line(s) |

| IC₅₀ (EGFR Exon 19 Del) | 0.5 nM | 10 nM | 15 nM | PC-9 |

| IC₅₀ (EGFR L858R) | 1.0 nM | 20 nM | 25 nM | H3255 |

| IC₅₀ (EGFR T790M) | 5.0 nM | >1000 nM | 1.0 nM | H1975 |

| IC₅₀ (Wild-Type EGFR) | 500 nM | 100 nM | >1000 nM | A549 |

| Intracellular Accumulation (Ratio to Extracellular) | 15 | 8 | 12 | PC-9 |

| Efflux Ratio (with P-gp inhibitor) | 1.2 | 3.5 | 1.5 | MDCK-MDR1 |

-

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

Intracellular Accumulation Ratio: The ratio of the intracellular concentration of the drug to the extracellular concentration at steady state.

-

Efflux Ratio: The ratio of basal to apical transport across a polarized cell monolayer, indicating susceptibility to efflux transporters. A ratio close to 1 suggests the compound is not a significant substrate for efflux pumps.

Experimental Protocols

The characterization of a novel EGFR inhibitor requires a series of well-defined experiments to assess its cellular uptake, distribution, and efficacy.

Cell Viability and Proliferation Assays

-

Objective: To determine the potency of the inhibitor in cancer cell lines with different EGFR mutation statuses.

-

Methodology:

-

Seed cancer cells (e.g., PC-9 for Exon 19 del, H1975 for T790M) in 96-well plates.

-

Treat cells with a serial dilution of the inhibitor for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Cellular Uptake and Accumulation Studies

-

Objective: To quantify the intracellular concentration of the inhibitor.

-

Methodology:

-

Incubate cancer cells with a known concentration of the inhibitor for various time points.

-

At each time point, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract the inhibitor using an appropriate organic solvent.

-

Quantify the intracellular drug concentration using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Determine the intracellular accumulation ratio by comparing the intracellular concentration to the initial extracellular concentration.

-

Subcellular Distribution Analysis

-

Objective: To visualize the localization of the inhibitor within the cell.

-

Methodology (using a fluorescently tagged inhibitor):

-

Synthesize a fluorescently labeled analog of the inhibitor.

-

Treat cells with the fluorescent inhibitor.

-

Co-stain with organelle-specific dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).

-

Visualize the subcellular localization using confocal microscopy.

-

Western Blotting for Target Engagement

-

Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling.

-

Methodology:

-

Treat cancer cells with the inhibitor for a short period (e.g., 2-4 hours).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

-

Visualize protein bands using chemiluminescence. A decrease in the p-EGFR/total EGFR ratio indicates target engagement.

-

Figure 2: Experimental Workflow for a Novel EGFR Inhibitor.

Conclusion

The development of effective inhibitors for mutated EGFR is a critical area of oncology research. A thorough understanding of the cellular uptake and distribution of these compounds is essential for predicting their efficacy and potential for resistance. While specific data for "this compound" is not available, the established methodologies and principles outlined in this guide provide a robust framework for its evaluation. By systematically characterizing its potency, cellular pharmacokinetics, and mechanism of action, researchers and drug development professionals can advance the development of next-generation targeted therapies for EGFR-driven cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]

- 5. Everything You Should Know About NSCLC [webmd.com]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myadlm.org [myadlm.org]

- 9. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutation and drug-specific intracellular accumulation of EGFR predict clinical responses to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for Mutated EGFR-IN-3 In Vitro Kinase Assay

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations in the kinase domain, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] These mutations can lead to constitutive activation of the receptor, promoting uncontrolled cell growth.[3]

The discovery of activating EGFR mutations, such as deletions in exon 19 and the L858R point mutation in exon 21, has led to the development of targeted therapies using tyrosine kinase inhibitors (TKIs).[4][5][6] However, the efficacy of these inhibitors can be influenced by the specific type of EGFR mutation present, and secondary resistance mutations often emerge.[3][5] Therefore, it is crucial to characterize the inhibitory activity of new compounds against a panel of clinically relevant EGFR mutants.

This document provides a detailed protocol for an in vitro kinase assay to determine the potency of a novel inhibitor, here termed "Mutated EGFR-IN-3," against various mutated forms of the EGFR kinase. The assay measures the amount of ADP produced in the kinase reaction, which is a direct indicator of enzyme activity.

Data Presentation

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table presents exemplar data for the IC50 values of this compound against different EGFR mutations.

| EGFR Mutation | IC50 (nM) of this compound | Description |

| L858R | 15 | An activating mutation commonly found in NSCLC, associated with sensitivity to first-generation TKIs.[5][7] |

| Exon 19 Deletion | 10 | A common type of activating mutation in NSCLC, generally sensitive to EGFR inhibitors.[4][5] |

| G719S | 25 | An activating mutation that can also confer altered sensitivity to TKIs.[3] |

| T790M | 500 | A common resistance mutation that develops in response to first- and second-generation TKIs. |

| C797S | >10000 | A resistance mutation that can arise after treatment with third-generation TKIs like osimertinib. |

| Wild-Type (WT) | 800 | The non-mutated form of the enzyme; a higher IC50 value indicates selectivity for mutant forms. |

Experimental Protocols

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of the mutated EGFR kinase. The kinase reaction is performed in the presence of a specific substrate and ATP. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light produced is directly proportional to the amount of ADP generated and thus to the kinase activity. The inhibitory effect of "this compound" is determined by measuring the reduction in the luminescent signal at various inhibitor concentrations.[2]

Materials and Reagents

-

Recombinant human EGFR (mutant and wild-type) enzymes

-

EGFR substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (test inhibitor)

-

Staurosporine (positive control inhibitor)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[2]

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Procedure

-

Reagent Preparation:

-

Prepare the kinase buffer as specified.

-

Prepare a stock solution of ATP in water and store at -20°C. Dilute to the desired working concentration in kinase buffer just before use.

-

Reconstitute the recombinant EGFR enzymes in kinase buffer to the desired concentration.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., sterile water) and dilute to the working concentration in kinase buffer.

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO, and then dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the reaction is consistent across all wells and typically ≤1%.

-

-

Kinase Reaction Setup:

-

Add 5 µL of the serially diluted this compound or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the wells of a 96-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiation and Incubation of the Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Mix the plate gently.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2] The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection of Kinase Activity:

-

Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[2]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[2]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualization

Caption: Simplified EGFR signaling pathways.[8][9][10]

Caption: In vitro kinase assay experimental workflow.

Caption: Logic of selective EGFR inhibitor sensitivity.[3][7]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Lung cancer-derived EGFR mutants exhibit intrinsic differences in inhibitor sensitivity | EurekAlert! [eurekalert.org]

- 4. Functional analysis of cancer-associated EGFR mutants using a cellular assay with YFP-tagged EGFR intracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitivities to various epidermal growth factor receptor‐tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor‐tyrosine kinase inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onco.md [onco.md]

- 7. Influence of EGFR-activating mutations on sensitivity to tyrosine kinase inhibitors in a KRAS mutant non-small cell lung cancer cell line | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Mutated EGFR-IN-3 Xenograft Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC)[1][2][3]. These mutations lead to the constitutive activation of downstream pro-survival and proliferative signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways[1][3][4]. Targeted therapies using small molecule tyrosine kinase inhibitors (TKIs) have been developed to block the activity of these mutated EGFR proteins[5].

This document provides a detailed protocol for a xenograft mouse model to evaluate the in vivo efficacy of a hypothetical novel inhibitor, "EGFR-IN-3," against a human cancer cell line harboring a specific EGFR mutation. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the assessment of a drug candidate's anti-tumor activity in a living organism[6][7][8]. The following protocols are based on established methodologies for generating and utilizing patient-derived or cell line-derived xenografts[8][9].

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration[4][5]. In cancer, mutations in EGFR can lead to its ligand-independent activation, resulting in uncontrolled cell growth[2][3]. The diagram below illustrates the major signaling pathways downstream of EGFR.

Caption: Simplified EGFR signaling pathways.

Experimental Protocols

Cell Line and Culture

-

Cell Line: Human NSCLC cell line NCI-H1975, which harbors the L858R and T790M EGFR mutations. These mutations confer sensitivity to some EGFR inhibitors while showing resistance to others, making it a relevant model for testing novel compounds.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-